molecular formula C20H15ClFNO2 B5302119 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate

2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate

Cat. No. B5302119
M. Wt: 355.8 g/mol
InChI Key: VSHIAOOAOQZCNV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate, also known as CLQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential use in treating various types of cancer and inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate in lab experiments is its relatively low toxicity compared to other cancer drugs. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate on the body.

Future Directions

There are several potential future directions for research on 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate. One area of interest is its potential use in combination with other cancer drugs to enhance their effectiveness. Another area of research is the development of new formulations of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate and its long-term effects on the body.
Conclusion:
In conclusion, 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is a promising compound that has been extensively studied for its potential use in treating cancer and inflammatory diseases. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development. While more research is needed to fully understand its effects on the body, 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has the potential to become an important tool in the fight against cancer and other diseases.

Synthesis Methods

2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile to form 2-(2-chloro-6-fluorophenyl)acetonitrile. The resulting compound is then reacted with 8-hydroxyquinoline to form 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol, which is then esterified with propionic anhydride to produce 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate.

Scientific Research Applications

2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has been studied extensively for its potential use in treating various types of cancer, including breast, lung, colon, and prostate cancer. It has also been investigated for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

[2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO2/c1-2-19(24)25-18-8-3-5-13-9-10-14(23-20(13)18)11-12-15-16(21)6-4-7-17(15)22/h3-12H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIAOOAOQZCNV-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-yl propanoate

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